![molecular formula C6H10F3NO B2650848 [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol CAS No. 1354951-58-8](/img/structure/B2650848.png)

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

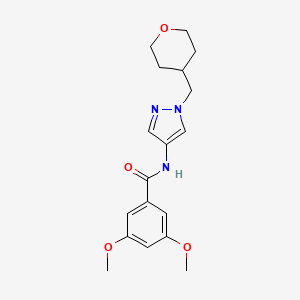

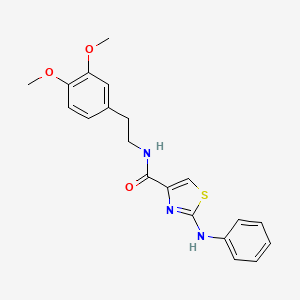

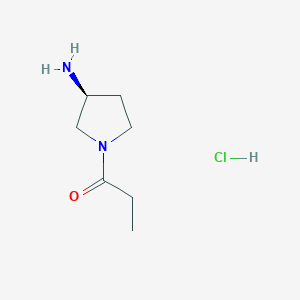

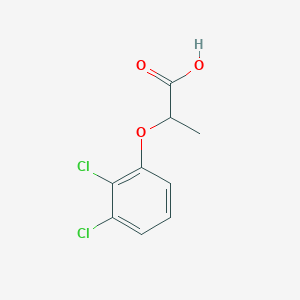

“[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is a chemical compound with the molecular formula C6H10F3NO . It is a chiral compound with a pyrrolidinylmethanol core . The compound is colorless to yellow to brown sticky oil to semi-solid or liquid .

Molecular Structure Analysis

The molecular structure of “[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The trifluoromethyl group is attached to the 5-position of the pyrrolidine ring .Physical And Chemical Properties Analysis

“[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol” is a colorless to yellow to brown sticky oil to semi-solid or liquid . The compound has a molecular weight of 169.14 .Scientific Research Applications

Catalytic Applications

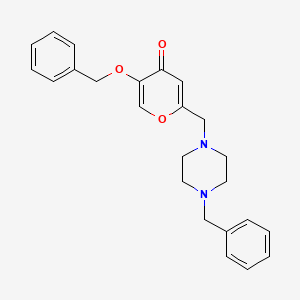

Enantioselective Synthesis : (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, a derivative of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol, has been effectively used as a ligand in the catalytic enantioselective addition of terminal alkynes to cyclic imines. This process, using dimethylzinc under mild conditions, leads to the production of chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).

Chemical Synthesis Routes

Photoinduced Addition Reactions : The photoinduced addition of methanol to certain derivatives of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol leads to the production of pyrrolidine-2-ones. This process has been used to generate various derivatives of pyrrolidine-2-ones, indicating the compound's role in synthetic organic chemistry (Drew et al., 1999).

Ligand Dehydrogenation

Ruthenium Complexes Formation : The reaction of 2,6-bis(pyrrolidin-2-yl)pyridine (a relative of [5-(Trifluoromethyl)pyrrolidin-2-yl]methanol) with RuCl3 in methanol/water mixtures forms octahedral complexes where one of the ligands undergoes dehydrogenation. These complexes have been isolated and characterized, revealing insights into the coordination chemistry and chirality of the cations (Cabort et al., 2002).

Safety And Hazards

properties

IUPAC Name |

[5-(trifluoromethyl)pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDMCBJHCVCBFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Trifluoromethyl)pyrrolidin-2-yl]methanol | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-Adamantyl)-2-[(4-tert-butylphenyl)methylsulfanyl]pyridine-3-carbonitrile](/img/structure/B2650768.png)

![2-(azepan-1-ylmethyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B2650769.png)

![N-[2-(1-Benzothiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2650777.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2650778.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/no-structure.png)

![N-(4-methylphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2650787.png)